molecular formula C24H21NO B4012964 7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol

7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol

Cat. No.: B4012964
M. Wt: 339.4 g/mol
InChI Key: XHUSCYCIYLFFBK-UHFFFAOYSA-N
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Description

7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol is a high-purity chemical compound offered for research and development purposes. This tetrahydrobenzoacridine derivative features a structural framework that shows potential for various scientific investigations. The compound's molecular architecture, characterized by the fused acridine system with a 4-methylphenyl substituent and hydroxyl group, makes it a candidate for pharmaceutical research and biological studies. Researchers may employ this compound in early-stage drug discovery efforts, particularly as it shares structural similarities with other acridine-based molecules that have demonstrated bioactivity in scientific literature. The tetrahydrobenzoacridine core presents opportunities for investigating molecular interactions with biological targets, potentially including enzyme systems or cellular receptors. This product is provided exclusively for research applications in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions and consult relevant scientific literature for potential application-specific protocols. For comprehensive product specifications, handling instructions, and quality control data, please contact our scientific support team.

Properties

IUPAC Name

7-(4-methylphenyl)-9,10,11,12-tetrahydro-7H-naphtho[1,2-b]quinolin-8-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO/c1-15-9-11-17(12-10-15)22-19-14-13-16-5-2-3-6-18(16)24(19)25-20-7-4-8-21(26)23(20)22/h2-3,5-6,9-14,22,25H,4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHUSCYCIYLFFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C=C3)NC5=C2C(=O)CCC5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol involves several steps. One common method includes the use of poly(4-vinylpyridinium) catalysts under specific reaction conditions . The reaction typically involves the condensation of appropriate starting materials, followed by cyclization and functional group modifications to yield the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Reaction Mechanism

The synthesis proceeds through a stepwise mechanism involving:

  • Aldehyde activation : Acidic catalysts protonate the aldehyde carbonyl group, enhancing electrophilicity .

  • Nucleophilic attack : β-Naphthol reacts with the activated aldehyde to form an intermediate, followed by dehydration to generate an orthoquinone methide (o-QM) intermediate .

  • Michael addition : Dimedone undergoes conjugate addition to the o-QM, forming a dihydroxybenzophenone intermediate.

  • Tautomerization and cyclization : Rearrangement and elimination of water yield the tetrahydrobenzo[c]acridine core .

Key Reaction Parameters

Parameter Optimal Conditions Impact on Yield
Catalyst Sulfamic acid (10 mol%), TBAHS (10 mol%)80–95% yield
Temperature 60–120°CHigher temperatures reduce reaction time
Solvent Solvent-free, ethanol, or waterSolvent-free conditions improve efficiency
Time 30–120 minutesShorter times with ultrasound assistance

Influence of Functional Groups

  • Hydroxyl group : The -OH substituent on the phenyl ring may enhance solubility and reactivity due to hydrogen bonding, though steric effects could influence reaction kinetics.

  • Methyl substituent : The 4-methyl group on the phenyl ring may stabilize intermediates via electron-donating effects, potentially improving yield.

Challenges and Optimization Strategies

  • Catalyst efficiency : Acidic catalysts (e.g., TBAHS) are critical for initiating reactions, as uncatalyzed reactions show low yields (<20%) .

  • Scalability : Solvent-free methods reduce environmental impact but require precise temperature control .

  • Regioselectivity : The hydroxyl group’s position may influence tautomerization and cyclization steps, necessitating mechanistic studies.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of 7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol typically involves multi-step chemical reactions that can include cyclization and functional group modifications. The compound's structure features a fused ring system that contributes to its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of acridine compounds exhibit significant antimicrobial properties. In particular, the compound has been tested against various bacterial strains:

  • Bacterial Strains Tested : Staphylococcus aureus, Bacillus subtilis, Micrococcus luteus, and Pseudomonas aeruginosa.
  • Minimum Inhibitory Concentration (MIC) : Various analogs showed MIC values ranging from 125 to 500 µg/mL against these pathogens, indicating moderate antibacterial activity .

Cytotoxicity Against Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in several cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast), PC-3 (prostate), Caco2 (colon), and WRL-68 (liver).
  • IC50 Values : The compound exhibited moderate cytotoxicity with IC50 values around 86 µM against WRL-68 cells . This suggests potential for further development as an anticancer agent.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit key enzymes associated with neurodegenerative diseases:

  • Enzymes Targeted : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
  • Inhibition Potency : Some derivatives showed IC50 values as low as 2 nM for AChE inhibition, highlighting their potential as therapeutic agents for conditions like Alzheimer's disease .

Case Studies

StudyObjectiveFindings
Study A Evaluate antimicrobial propertiesShowed moderate activity against multiple bacterial strains with varying MIC values.
Study B Assess cytotoxicity in cancer cell linesDemonstrated IC50 of 86 µM in liver cancer cells; potential anticancer activity noted.
Study C Investigate enzyme inhibitionCompounds exhibited strong inhibition of AChE with IC50 values in the nanomolar range.

Mechanism of Action

The mechanism of action of 7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol involves its interaction with DNA and related enzymes. The compound’s planar structure allows it to intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes like topoisomerase and telomerase . This disruption can lead to the inhibition of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of benzo[c]acridine derivatives vary significantly with substituent type and position. Key comparisons include:

Compound Substituent(s) Melting Point (°C) Key Spectral Data (IR, NMR) Reference
7-(4-Methylphenyl)-derivative 4-MePh, -OH Not reported O-H stretch (IR: ~3400 cm⁻¹); Aromatic C-H (NMR: δ 6.8–7.5 ppm)
7-(3-Nitrophenyl)-derivative (3a) 3-NO₂Ph 278–280 NO₂ stretch (IR: 1520, 1348 cm⁻¹); Aromatic protons (NMR: δ 8.1–8.3 ppm)
7-(4-Dimethylaminophenyl)-derivative (3b) 4-NMe₂Ph 265–267 NMe₂ (NMR: δ 2.9–3.1 ppm); Broad -OH (IR: ~3300 cm⁻¹)
7-(3,4-Dichlorophenyl)-derivative (3i) 3,4-Cl₂Ph 292–294 C-Cl (IR: 750 cm⁻¹); Aromatic Cl (NMR: δ 7.4–7.6 ppm)
7-[3-Methoxy-4-(1-oxoisobutoxy)phenyl]-derivative 3-MeO, 4-isobutoxycarbonyl Not reported Ester C=O (IR: ~1730 cm⁻¹); Methoxy (NMR: δ 3.8 ppm)

Key Observations :

  • Electron-Withdrawing Groups (NO₂, Cl): Increase melting points and polarity due to enhanced intermolecular forces (e.g., dipole-dipole interactions). Nitro and chloro substituents also redshift UV-Vis absorption .
  • Electron-Donating Groups (Me, NMe₂): Improve solubility in nonpolar solvents.
  • Steric and Conformational Effects : Bulky substituents like isobutoxy (in ) may reduce crystallinity but increase lipophilicity, impacting membrane permeability.
Structural and Spectroscopic Differences
  • This contrasts with carbonyl-containing derivatives (e.g., 8-ketones in ), which exhibit strong C=O stretches (~1680–1730 cm⁻¹).

Biological Activity

7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol is a compound belonging to the acridine family, which is recognized for its diverse pharmacological properties. The compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The compound features a complex structure that allows it to interact effectively with biological molecules. Its planar configuration facilitates intercalation with DNA, a critical mechanism for its biological activity.

Molecular Formula

  • Molecular Formula : C24H21NO
  • IUPAC Name : 7-(4-methylphenyl)-9,10,11,12-tetrahydro-7H-naphtho[1,2-b]quinolin-8-one

The compound undergoes various chemical reactions including oxidation and reduction, which can modify its biological activity.

Antimicrobial Activity

Research indicates that this compound has notable antimicrobial properties. A study conducted on similar tetrahydroacridine derivatives demonstrated effective inhibition against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 3.9 to 7.8 µg/mL against pathogens like Rhodotorula rubra and Aspergillus parasiticus .

Anticancer Activity

The compound has shown potential as an anticancer agent by intercalating with DNA and inhibiting crucial enzymes such as topoisomerase. This mechanism disrupts DNA replication and transcription processes in cancer cells. Comparative studies have shown that acridine derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines.

Case Study: Cytotoxic Effects

A case study focusing on the cytotoxic effects of related compounds revealed significant activity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted that certain substituted derivatives displayed enhanced activity when combined with established chemotherapeutic agents like doxorubicin .

The primary mechanism of action involves the compound's ability to intercalate between DNA base pairs. This interaction disrupts the DNA structure and inhibits the activity of enzymes such as topoisomerase and telomerase, which are vital for cancer cell proliferation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMIC (µg/mL)Reference
DACAAnticancer5.0
AmsacrineAnticancer3.0
TriazoloacridoneAntimicrobial6.0
This compoundAntimicrobial & Anticancer3.9 - 7.8

Q & A

Q. What are the recommended synthetic pathways for 7-(4-Methylphenyl)-7,9,10,11-tetrahydrobenzo[c]acridin-8-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves cyclocondensation reactions between substituted aromatic amines and carbonyl-containing intermediates. For example, analogous compounds (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) are synthesized via reactions of 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl-imine derivatives under reflux in anhydrous ethanol . Optimization includes:

  • Temperature control : Maintain reflux at 80–90°C to prevent side reactions.
  • Catalyst selection : Use Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product.

Q. How should researchers characterize this compound’s structure using spectroscopic methods?

Methodological Answer: Key techniques include:

  • IR Spectroscopy : Identify hydroxyl (OH) stretches (3438 cm⁻¹) and aromatic C=C (1600–1450 cm⁻¹) .
  • NMR Analysis :
  • ¹H NMR : Look for aromatic protons (δ 7.23–8.05 ppm) and methyl groups (δ 2.3–2.5 ppm for p-tolyl) .
  • ¹³C NMR : Assign sp³ carbons (δ 30–50 ppm) and aromatic carbons (δ 110–150 ppm) .
    • Mass Spectrometry : Confirm molecular weight (e.g., C₂₄H₂₃NO expected [M+H]⁺ at m/z 342.18) .

Q. What theoretical frameworks guide the study of this compound’s reactivity and properties?

Methodological Answer: Research should align with:

  • Hückel’s Rule : Assess aromaticity in the benzoacridine core to predict stability and electronic behavior .
  • Frontier Molecular Orbital (FMO) Theory : Calculate HOMO-LUMO gaps to explain regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

Methodological Answer:

  • Variable Temperature (VT) NMR : Detect dynamic processes (e.g., ring inversion) causing signal broadening .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Computational Validation : Compare experimental spectra with DFT-predicted chemical shifts (software: Gaussian, ORCA) .

Q. What experimental design strategies mitigate challenges in crystallizing this compound for X-ray diffraction?

Methodological Answer:

  • Solvent Screening : Use mixed solvents (e.g., n-hexane/EtOAc) to slow nucleation .
  • Temperature Gradients : Crystallize at 4°C to enhance lattice ordering.
  • Additive Engineering : Introduce trace co-solvents (e.g., DMSO) to stabilize crystal packing .

Q. How can AI-driven simulations enhance the study of this compound’s pharmacokinetic properties?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate lipid membrane permeability using tools like GROMACS .
  • QSAR Modeling : Train models on fluorinated analogs (e.g., 7,8-difluoro-dibenzothiepin derivatives) to predict bioavailability .
  • Automated Workflows : Integrate COMSOL Multiphysics for reaction kinetics optimization .

Q. What interdisciplinary approaches validate its potential in drug discovery (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays : Screen against kinase targets (e.g., PI3Kα) using fluorescence-based assays (λₑₓ = 340 nm, λₑₘ = 450 nm) .
  • Docking Studies : Use AutoDock Vina to model interactions with active sites (e.g., benzothiazole-binding pockets) .
  • Toxicity Profiling : Assess hepatotoxicity via HepG2 cell viability assays (MTT protocol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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